

A Comprehensive Technical Review of 2,2-Dimethylbutanal

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Compound of Interest

Compound Name: **2,2-Dimethylbutanal**

Cat. No.: **B1614802**

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to **2,2-dimethylbutanal** (CAS No. 2094-75-9), summarizing its chemical properties, synthesis, characteristic reactions, and spectroscopic data. The review highlights the unique reactivity of this branched-chain aldehyde and notes the current gap in the literature regarding its biological activity.

Chemical and Physical Properties

2,2-Dimethylbutanal, also known as 2,2-dimethylbutyraldehyde, is a six-carbon aliphatic aldehyde. Its key physical and chemical properties are summarized in the table below. The presence of a quaternary carbon atom adjacent to the carbonyl group imparts significant steric hindrance and dictates its chemical reactivity.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₂ O	[1]
Molecular Weight	100.16 g/mol	[1]
CAS Number	2094-75-9	[1]
IUPAC Name	2,2-dimethylbutanal	
Appearance	Liquid	
Boiling Point	103 °C	
Density	0.801 g/cm ³	
SMILES	CCC(C)(C)C=O	
InChIKey	QYPLKDUOPJZROX- UHFFFAOYSA-N	[1]

Synthesis and Preparation

A definitive, published experimental protocol specifically for the synthesis of **2,2-dimethylbutanal** is not readily available in the surveyed literature. However, a standard and logical synthetic route is the oxidation of the corresponding primary alcohol, 2,2-dimethyl-1-butanol (CAS No. 1185-33-7).[\[2\]](#) Reagents such as Pyridinium Chlorochromate (PCC) or conditions for a Swern oxidation are well-suited for converting primary alcohols to aldehydes while minimizing over-oxidation to the carboxylic acid.[\[3\]](#)[\[4\]](#)

A TEMPO-catalyzed oxidation offers another efficient method.[\[5\]](#) The following section details a representative experimental protocol adapted from a general method for the oxidation of a primary alcohol to an aldehyde using a TEMPO/NaOCl system.[\[5\]](#)[\[6\]](#)

Proposed Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from a procedure for the oxidation of a structurally similar primary alcohol.[\[5\]](#)

Materials:

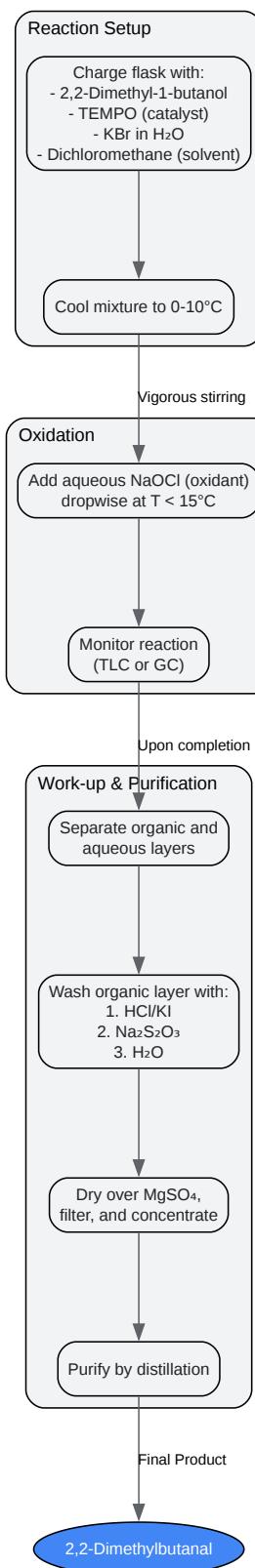
- 2,2-Dimethyl-1-butanol
- 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO)
- Potassium bromide (KBr)
- Dichloromethane (CH_2Cl_2)
- Aqueous sodium hypochlorite (NaOCl, ~1 M solution)
- Hydrochloric acid (HCl, 10% aqueous)
- Potassium iodide (KI)
- Sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$, 10% aqueous)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- A flask is charged with 2,2-dimethyl-1-butanol (0.50 mol), TEMPO (5 mmol), KBr (0.05 mol), dichloromethane (170 mL), and an aqueous solution of KBr (5.95 g in 25 mL of water).
- The biphasic mixture is stirred vigorously and cooled to approximately 0-10°C using an ice bath.
- Aqueous sodium hypochlorite (0.55 mol), with its pH adjusted to ~9.5, is added dropwise over 15-20 minutes, ensuring the internal temperature is maintained below 15°C.
- The reaction is monitored by GC or TLC until the starting alcohol is consumed.
- Upon completion, the layers are separated. The aqueous layer is extracted with dichloromethane (2 x 50 mL).
- The combined organic extracts are washed sequentially with a solution of 10% HCl containing KI, a 10% aqueous sodium thiosulfate solution, and finally with water until the

aqueous phase is neutral.

- The organic phase is dried over anhydrous MgSO_4 , filtered, and the solvent is removed by rotary evaporation.
- The crude **2,2-dimethylbutanal** can be purified by distillation at atmospheric pressure.

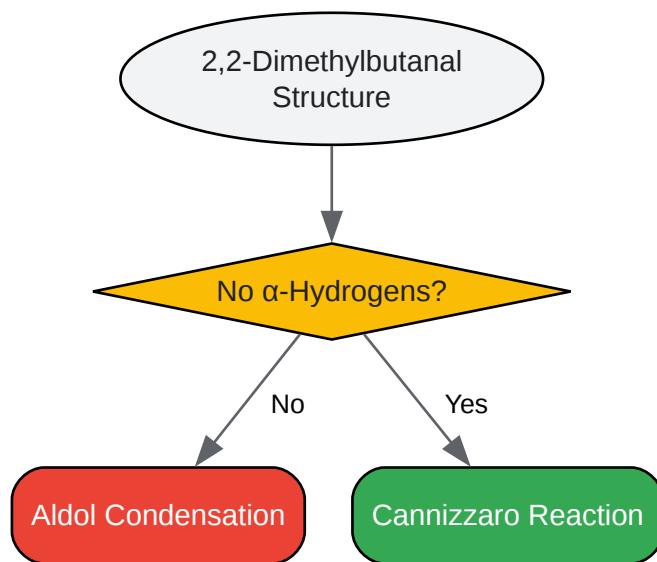
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Caption: Proposed workflow for the synthesis of **2,2-dimethylbutanal**.

Chemical Reactivity

The most notable characteristic of **2,2-dimethylbutanal**'s reactivity is its lack of α -hydrogens (hydrogens on the carbon atom adjacent to the carbonyl group). This structural feature prevents the formation of an enolate ion, thereby precluding it from undergoing typical aldehyde reactions like aldol condensation.^[7] Instead, in the presence of a strong base, it undergoes a disproportionation reaction known as the Cannizzaro reaction.^{[8][9][10]}

In the Cannizzaro reaction, two molecules of the aldehyde react: one is oxidized to a carboxylic acid (as its carboxylate salt), and the other is reduced to a primary alcohol.^[8] The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of one aldehyde molecule. The key step is the subsequent transfer of a hydride ion from the resulting tetrahedral intermediate to the carbonyl carbon of a second aldehyde molecule.^{[8][11]}



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Caption: Reactivity logic for **2,2-dimethylbutanal** based on structure.

Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **2,2-dimethylbutanal**. While experimental NMR and IR spectra are not available in the literature, mass spectrometry data has been published. Predicted NMR and IR characteristics are presented alongside the experimental mass spectrum data.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **2,2-dimethylbutanal** is characterized by fragmentation resulting from the cleavage of bonds adjacent to the sterically hindered quaternary carbon. The molecular ion peak is typically not observed or is of very low intensity in branched compounds under EI conditions.[1][12]

m/z	Relative Intensity (%)	Proposed Fragment
29	100	$[\text{CHO}]^+$ (formyl cation) or $[\text{C}_2\text{H}_5]^+$ (ethyl cation)
57	85	$[\text{C}_4\text{H}_9]^+$ (tert-butyl cation)
71	10	$[\text{M} - \text{C}_2\text{H}_5]^+$ or $[\text{C}_5\text{H}_{11}]^+$
100	Not Observed	$[\text{M}]^+$ (Molecular Ion)

Data interpreted from NIST Mass Spectrometry Data Center.[1]

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectral data for **2,2-dimethylbutanal** based on its chemical structure and established spectroscopic principles.[13][14][15][16][17][18]

Table 4.2.1: Predicted ^1H NMR Spectrum (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~9.5 - 9.7	Singlet (s)	1H	Aldehydic H (-H-C=O)
~1.5 - 1.7	Quartet (q)	2H	Methylene H (-CH ₂ -CH ₃)
~1.0 - 1.2	Singlet (s)	6H	Gem-dimethyl H (-C(CH ₃) ₂)

| ~0.8 - 1.0 | Triplet (t) | 3H | Terminal methyl H (-CH₂-CH₃) |

Table 4.2.2: Predicted ¹³C NMR Spectrum (in CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~200 - 205	Carbonyl C (C=O)
~45 - 55	Quaternary C (-C(CH ₃) ₂)
~30 - 40	Methylene C (-CH ₂ -CH ₃)
~20 - 25	Gem-dimethyl C (-C(CH ₃) ₂)

| ~5 - 10 | Terminal methyl C (-CH₂-CH₃) |

Table 4.2.3: Predicted Infrared (IR) Spectrum

Wavenumber (cm ⁻¹)	Vibration Type
~2970, 2875	C-H (sp ³) stretch
~2820, 2720	C-H (aldehyde) stretch (Fermi doublet)
~1725 - 1740	C=O (aldehyde) stretch (strong)

| ~1465, 1370 | C-H (sp³) bend |

Biological Activity and Toxicology

A comprehensive search of scientific literature and toxicological databases reveals a significant lack of data on the specific biological activity, pharmacology, and toxicology of **2,2-dimethylbutanal**.

While the general class of short-chain aldehydes is known to exhibit biological effects, often through reactions with biological nucleophiles like primary amines on proteins (e.g., lysine residues), no specific studies have been conducted on this particular molecule.[\[19\]](#)[\[20\]](#) Aldehydes can be involved in cellular signaling, oxidative stress, and inflammatory responses.[\[21\]](#)[\[22\]](#)[\[23\]](#) However, without dedicated research, it is impossible to extrapolate these general

activities to **2,2-dimethylbutanal**, especially given its unique steric hindrance around the carbonyl group which may significantly alter its reactivity with biological macromolecules.

Professionals in drug development and toxicology should note this as a critical knowledge gap. Any consideration of this compound for commercial or pharmaceutical use would require a full suite of toxicological and pharmacological evaluations, including cytotoxicity, mutagenicity, and mechanism of action studies.

Conclusion

2,2-Dimethylbutanal is a structurally interesting aldehyde whose chemistry is dominated by the absence of α -hydrogens, leading to its participation in the Cannizzaro reaction rather than aldol condensation. Its synthesis can be reliably achieved through the oxidation of 2,2-dimethyl-1-butanol. While its mass spectrum is documented, a significant gap exists in the experimental characterization of its NMR and IR spectra. Most critically, there is a complete absence of published research on its biological effects, representing an open area for future investigation by toxicologists, pharmacologists, and drug development scientists.

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